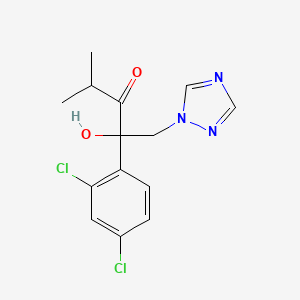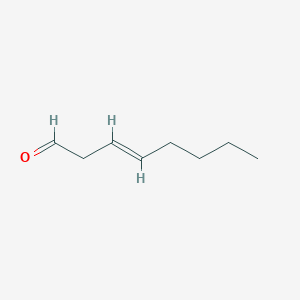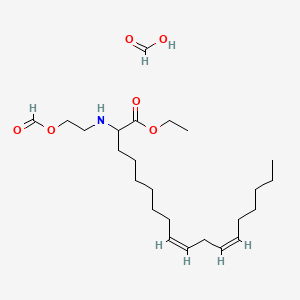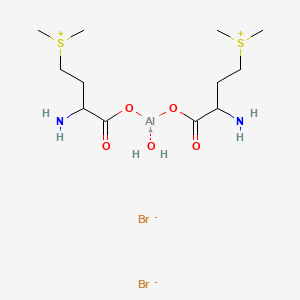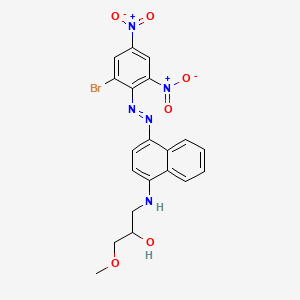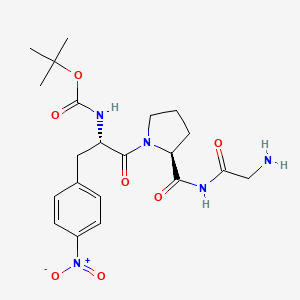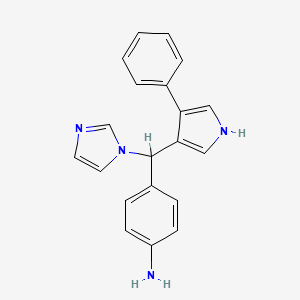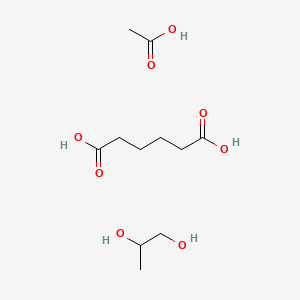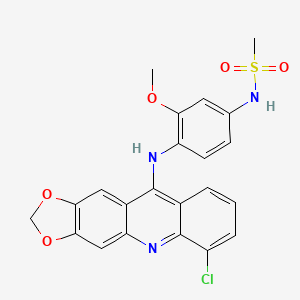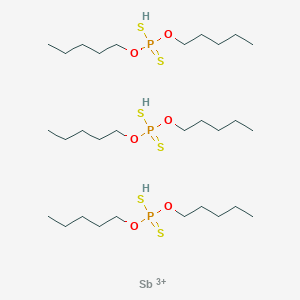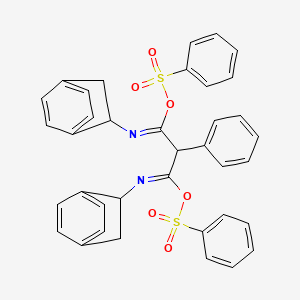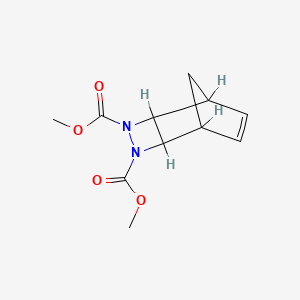
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:
Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.
Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation units.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.
Cedryl Acetate: An ester derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
84752-98-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3 |
Clé InChI |
SOHGRNINRQNKFM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C13CC(C2(C)C)C(CC3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


